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Compound of Interest

Compound Name: 2,3,6,7-Tetramethylquinoxaline

Cat. No.: B187990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed spectroscopic comparison of 2,3,6,7-tetramethylquinoxaline and

its structural isomers. The analysis is based on established spectroscopic principles and

available data for quinoxaline derivatives, providing a predictive framework for the

characterization of these compounds. Due to the limited availability of public domain spectra for

these specific isomers, this guide emphasizes the expected variations in their spectroscopic

signatures.

Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core

structure of many pharmacologically active agents. The substitution pattern on the quinoxaline

ring system critically influences the molecule's physicochemical and biological properties.

Understanding the spectroscopic characteristics of different isomers is paramount for

unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies

in drug discovery and materials science. This guide focuses on the comparative analysis of

2,3,6,7-tetramethylquinoxaline and its isomers using NMR, IR, UV-Vis, and Mass

Spectrometry.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for 2,3,6,7-
tetramethylquinoxaline and its representative isomers. These predictions are based on the
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analysis of related structures and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual atoms.

Table 1: Predicted ¹H NMR Spectral Data in CDCl₃

Compound
Aromatic Protons
(δ ppm)

Methyl Protons (δ
ppm)

Predicted
Multiplicity &
Integration

2,3,6,7-

Tetramethylquinoxalin

e

~7.6 (s)
~2.6 (s, C2/C3-CH₃),

~2.4 (s, C6/C7-CH₃)

s, 2H (aromatic); s, 6H

(C2/C3-CH₃); s, 6H

(C6/C7-CH₃)

2,3,5,6-

Tetramethylquinoxalin

e

~7.5 (d, J≈8 Hz), ~7.3

(d, J≈8 Hz)

~2.6 (s, C2/C3-CH₃),

~2.4 (s, C5/C6-CH₃)

d, 1H (aromatic); d,

1H (aromatic); s, 6H

(C2/C3-CH₃); s, 6H

(C5/C6-CH₃)

1,4,5,8-

Tetramethylquinoxalin

e

~7.4 (s)
~3.8 (s, N1/N4-CH₃),

~2.5 (s, C5/C8-CH₃)

s, 2H (aromatic); s, 6H

(N1/N4-CH₃); s, 6H

(C5/C8-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data in CDCl₃
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Compound
Aromatic C-H (δ
ppm)

Aromatic C-quat (δ
ppm)

Methyl Carbons (δ
ppm)

2,3,6,7-

Tetramethylquinoxalin

e

~127.0
~138.0 (C-C), ~141.0

(C-N), ~152.0 (C-CH₃)

~20.0 (C6/C7-CH₃),

~23.0 (C2/C3-CH₃)

2,3,5,6-

Tetramethylquinoxalin

e

~126.0, ~132.0
~135.0 (C-C), ~140.0

(C-N), ~151.0 (C-CH₃)

~19.0 (C5/C6-CH₃),

~22.0 (C2/C3-CH₃)

1,4,5,8-

Tetramethylquinoxalin

e

~125.0
~136.0 (C-C), ~145.0

(C-N), ~148.0 (C-CH₃)

~21.0 (C5/C8-CH₃),

~45.0 (N-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

substitution pattern on the aromatic ring can be inferred from the C-H bending vibrations in the

fingerprint region.

Table 3: Expected Characteristic IR Absorption Bands (in cm⁻¹)

Compound
Aromatic C-H
Stretch

C=N Stretch C=C Stretch
Aromatic C-H
Bend (Out-of-
Plane)

2,3,6,7-

Tetramethylquino

xaline

3100-3000 ~1610 ~1500, ~1450 ~870 (isolated H)

2,3,5,6-

Tetramethylquino

xaline

3100-3000 ~1615 ~1500, ~1460
~820 (2 adjacent

H's)

1,4,5,8-

Tetramethylquino

xaline

3100-3000 Not Applicable ~1510, ~1470 ~860 (isolated H)
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The position

of the absorption maxima (λmax) is sensitive to the extent of conjugation and substitution.

Quinoxaline derivatives typically show π → π* and n → π* transitions.[1]

Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm, in Ethanol)

Compound π → π* Transitions n → π* Transition

2,3,6,7-Tetramethylquinoxaline ~245, ~315 ~330

2,3,5,6-Tetramethylquinoxaline ~240, ~310 ~325

1,4,5,8-Tetramethylquinoxaline ~250, ~330 Shifted or absent

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule. While all tetramethylquinoxaline isomers have the same molecular weight, their

fragmentation patterns can differ based on the stability of the resulting fragment ions.

Table 5: Expected Mass Spectrometry Data

Compound Molecular Formula Molecular Weight
Expected Key
Fragments (m/z)

All Isomers C₁₂H₁₄N₂ 186.26
186 (M⁺), 171 ([M-

CH₃]⁺), 159, 144, 130

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).
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Sample Preparation: 5-10 mg of the quinoxaline sample was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR: Spectra were acquired with a 5 mm probe, using a 30° pulse width, a spectral width

of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans

were collected.

¹³C NMR: Spectra were acquired with a 5 mm probe, using a 30° pulse width, a spectral

width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s. A total of 1024

scans were collected with proton decoupling.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal.

Data Collection: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to sample

analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: An Agilent Cary 60 UV-Vis spectrophotometer (or equivalent).

Sample Preparation: A stock solution of the sample was prepared in spectroscopic grade

ethanol. This was then diluted to a concentration of approximately 1 x 10⁻⁵ M.

Data Collection: The UV-Vis spectrum was recorded from 200 to 800 nm in a 1 cm path

length quartz cuvette, using ethanol as the blank.

Mass Spectrometry (MS)
Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass

spectrometer (or equivalent) with an electrospray ionization (ESI) source.
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Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile and water

with 0.1% formic acid to a concentration of approximately 1 µg/mL.

Data Collection: The sample was introduced via direct infusion at a flow rate of 5 µL/min. The

mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500 with a

resolution of 70,000.

Mandatory Visualization
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Caption: A generalized workflow for the spectroscopic characterization and comparison of

quinoxaline isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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